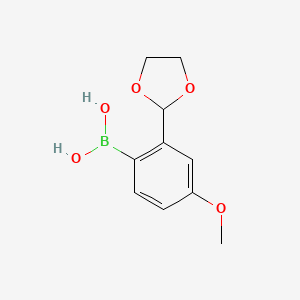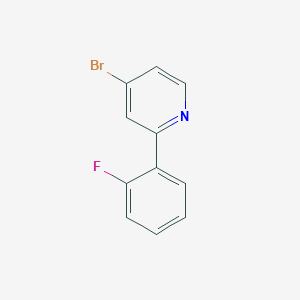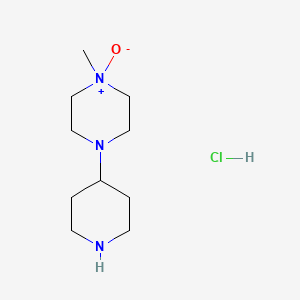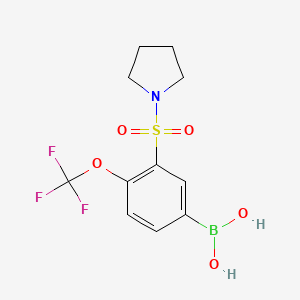
(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BF3NO5S . It is offered by Benchchem for various applications.
Molecular Structure Analysis
The molecular structure of this compound was analyzed using Density Functional Theory (DFT). The optimized DFT structure was found to be consistent with the X-ray single crystal structure . Further studies were conducted on the molecular electrostatic potential and frontier molecular orbital .Wissenschaftliche Forschungsanwendungen
Drug Design and Delivery
Boronic acids: and their esters are pivotal in the design of new drugs and drug delivery systems. They serve as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment. The stability of these compounds in aqueous environments, especially at physiological pH, is a critical factor in their pharmacological utility .
Neutron Capture Therapy
As potential boron-carriers, these compounds can be used in neutron capture therapy for cancer treatment. This therapy relies on the capture of neutrons by boron, which releases high-energy particles that kill cancer cells. The rate of hydrolysis of phenylboronic pinacol esters, which affects their suitability as boron-carriers, is influenced by the pH and the substituents on the aromatic ring .
Synthesis of Trifluoroethoxylated Compounds
The compound can be used in the synthesis of trifluoroethoxylated dihydropyrrolidones . This process involves rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones, which is significant for introducing trifluoroethoxy groups to non-activated sp3 C–H bonds without the need for halogens or guiding groups .
Anti-Tumor Activity
Trifluoroethoxylated compounds synthesized using this compound exhibit anti-tumor activity in vitro. These compounds can serve as hit compounds for further research into cancer treatment options .
Functionalization via Michael Addition
The α,β-unsaturated-γ-butyrolactams formed during the synthesis of trifluoroethoxylated compounds can be further functionalized through Michael addition reactions . This allows for the introduction of various functional groups, expanding the utility of the synthesized compounds .
Exchange of Trifluoroethoxy Group
The trifluoroethoxy group in the synthesized compounds can be exchanged for a hexafluoroisopropoxy group . This modification can alter the physical and chemical properties of the compounds, potentially leading to new pharmacological applications .
Wirkmechanismus
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
Boronic acids and their esters are known to undergo catalytic protodeboronation .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical reactions, including formal anti-markovnikov alkene hydromethylation .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water , which could affect their bioavailability.
Result of Action
Boronic acids and their esters are known to be valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of “(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Eigenschaften
IUPAC Name |
[3-pyrrolidin-1-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO5S/c13-11(14,15)21-9-4-3-8(12(17)18)7-10(9)22(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXIEPPWHGFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



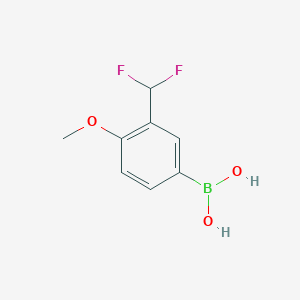
![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)
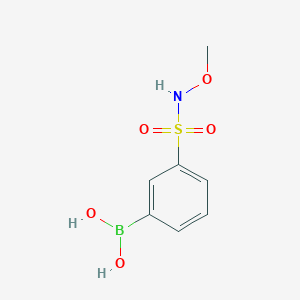
![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)
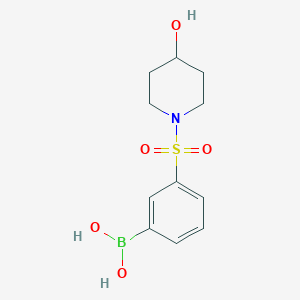
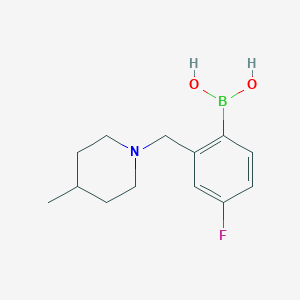

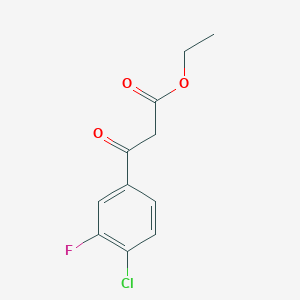
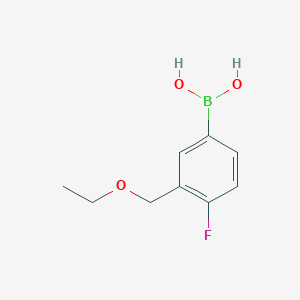
![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)
